1-(2-Hydroxy-5-tert-nonylphenyl)ethan-1-one
Description
1-(2-Hydroxy-5-tert-nonylphenyl)ethan-1-one (CAS: 68517-09-9) is a hydroxyacetophenone derivative characterized by a tert-nonyl substituent at the 5-position of the aromatic ring and a ketone group at the 1-position. Its oxime derivative, this compound oxime, is widely studied in hydrometallurgy for copper extraction due to its chelating properties with transition metals . The tert-nonyl group confers high hydrophobicity, enhancing its interfacial activity in solvent extraction processes .
Properties
CAS No. |
57375-45-8 |
|---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
1-[2-hydroxy-5-(2,4,5-trimethylhexan-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C17H26O2/c1-11(2)12(3)10-17(5,6)14-7-8-16(19)15(9-14)13(4)18/h7-9,11-12,19H,10H2,1-6H3 |
InChI Key |
JDWVDZJJPQIVJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)CC(C)(C)C1=CC(=C(C=C1)O)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme and Conditions
- Starting Materials: 4-nonylphenol, anhydrous acetonitrile (excess), dry hydrogen chloride gas.
- Catalysts: One or more of aluminum chloride, boron trichloride, zinc chloride.
- Solvent: Organic solvents such as tetrahydrofuran (THF), toluene, or chlorobenzene.
- Temperature: 30–100 °C for 5–24 hours.
- Process Steps:
- Mix 4-nonylphenol and anhydrous acetonitrile in the organic solvent.
- Introduce dry hydrogen chloride gas while adding the catalyst to form nonylphenol ketoimine intermediate.
- Filter the ketoimine precipitate and wash with organic solvent.
- Reflux the ketoimine with hot water to hydrolyze it to 2-hydroxy-5-nonylacetophenone.
- Extract the product with a water-immiscible organic solvent (e.g., toluene).
- Purify by reduced pressure distillation to obtain the final product.
Reaction Summary Table
| Step | Description | Conditions/Materials | Outcome |
|---|---|---|---|
| 1 | Formation of ketoimine intermediate | 4-nonylphenol + anhydrous acetonitrile + HCl + catalyst (AlCl3, BCl3, ZnCl2) in THF, 30–100 °C, 5–24 h | Nonylphenol ketoimine precipitate |
| 2 | Filtration and washing | Cooling to 0–10 °C, filtration, THF washing | Clean ketoimine solid |
| 3 | Hydrolysis to acetophenone | Reflux with hot water, 1 h | 2-hydroxy-5-nonylacetophenone in solution |
| 4 | Extraction and purification | Organic solvent extraction, reduced pressure distillation | Purified 2-hydroxy-5-nonylacetophenone |
Representative Experimental Data (Embodiment)
| Parameter | Value |
|---|---|
| 4-nonylphenol | 35.2 g (0.16 mol) |
| Anhydrous acetonitrile | 13 g (0.32 mol) |
| Organic solvent | 80 mL anhydrous THF |
| Catalyst | 4 g anhydrous zinc chloride |
| Reaction temperature | 40 °C |
| Reaction time | ~4 hours |
| Cooling and precipitation | 0 °C, 3 hours |
| Yield | 82% |
| Product purity (HPLC) | 87% |
Advantages of the Improved Method
- Shortened Synthetic Route: The process reduces the original two-step synthesis to a single-step reaction, simplifying operations.
- Higher Yield: Total recovery yield exceeds 80%, significantly better than prior art.
- Improved Purity: Product purity reaches or exceeds 85% as measured by HPLC.
- Industrial Feasibility: The method avoids hazardous reagents like excess acetyl chloride and reduces by-product formation, enhancing safety and scalability.
- Simplified Purification: The intermediate ketoimine precipitates out, allowing easy separation and subsequent hydrolysis to the target compound.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst | Yield (%) | Purity (%) | Comments |
|---|---|---|---|---|---|
| Friedel-Crafts acylation | 4-nonylphenol + acetyl chloride | AlCl3 | Low | Moderate | Difficult purification, by-products |
| Magnesium salt/paraldehyde | 4-nonylphenol + paraldehyde | Mg salts | Moderate | Moderate | Gel formation, poor process control |
| Esterification + Fries | 4-nonylphenol + acetyl chloride | AlCl3 | Moderate | Moderate | Hazardous reagents, by-products |
| One-step ketoimine process | 4-nonylphenol + anhydrous acetonitrile + HCl | AlCl3, BCl3, ZnCl2 | >80 | ≥85 | Simplified, scalable, safer |
Chemical Reactions Analysis
1-[2-Hydroxy-5-(2,4,5-trimethylhexan-2-yl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives
Substitution: The hydroxyl group in the compound can undergo nucleophilic substitution reactions with halides or other nucleophiles, forming various substituted derivatives
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-[2-Hydroxy-5-(2,4,5-trimethylhexan-2-yl)phenyl]ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 1-[2-hydroxy-5-(2,4,5-trimethylhexan-2-yl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic regions can interact with lipid membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Hydroxyacetophenone Derivatives
Key Observations:
- Hydrophobicity: The tert-nonyl group in this compound significantly increases its hydrophobicity compared to methyl or methoxy substituents, making it superior in solvent extraction applications .
- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in 1-(2-Hydroxy-5-methylphenyl)-2-nitroethanone) enhance reactivity in electrophilic substitution reactions, while electron-donating groups (e.g., -OCH₃ in 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one) improve solubility in polar solvents .
- Halogenation : Fluorine substitution (e.g., 1-(2-Ethoxy-5-fluorophenyl)ethan-1-one) introduces steric and electronic effects beneficial for pharmaceutical activity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Findings:
- The tert-nonyl derivative’s high LogP (~7.2) underscores its preference for non-aqueous phases in extraction systems .
- Methoxy and ethoxy derivatives exhibit balanced solubility, making them versatile in synthetic chemistry .
Biological Activity
1-(2-Hydroxy-5-tert-nonylphenyl)ethan-1-one, also known as 5-tert-Nonyl-2-hydroxyacetophenone, is a compound that has garnered attention for its potential biological activities. This article explores its antimicrobial and antioxidant properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| CAS Number | 68517-09-9 |
| Molecular Formula | C17H27NO2 |
| Molecular Weight | 277.40 g/mol |
| Boiling Point | 401.9ºC at 760 mmHg |
| Flash Point | 196.9ºC |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The compound's structure allows it to interact with bacterial membranes, disrupting their integrity and leading to cell death .
Antioxidant Activity
The compound is also noted for its antioxidant properties. Antioxidants are crucial in neutralizing free radicals, which can cause cellular damage. Studies suggest that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative stress .
The biological activity of this compound is attributed to its ability to form hydrogen bonds with biological molecules due to the hydroxyl group present in its structure. This interaction can modify the structure and function of target proteins and lipids, influencing various biochemical pathways. Additionally, the hydrophobic regions of the molecule facilitate interactions with lipid membranes, altering their fluidity and permeability.
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, the antimicrobial efficacy of this compound was evaluated against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as an antimicrobial agent in clinical applications .
Case Study 2: Antioxidant Assessment
Another research effort focused on the antioxidant capabilities of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The findings demonstrated that it significantly reduced DPPH radical concentration, suggesting strong antioxidant activity comparable to established antioxidants like ascorbic acid .
Q & A
Q. What are the critical parameters for optimizing the synthesis of 1-(2-Hydroxy-5-tert-nonylphenyl)ethan-1-one?
Synthesis requires precise control of reaction conditions, including temperature (typically 60–80°C), solvent selection (ethanol or methanol for solubility and reactivity), and pH monitoring to stabilize intermediates. Reaction times vary depending on substituent reactivity, with progress tracked via TLC or HPLC .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). Mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight and functional groups, with data cross-referenced against NIST standards .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid inhalation or skin contact. Store in sealed containers at –20°C to prevent degradation. Emergency measures include rinsing exposed skin with soap/water and seeking medical attention for ingestion .
Advanced Research Questions
Q. How can molecular docking and surface plasmon resonance (SPR) elucidate its biological target interactions?
Molecular docking predicts binding affinities to enzymes/receptors (e.g., kinases), while SPR quantifies real-time interaction kinetics (e.g., association/dissociation rates). Competitive binding assays with fluorescent probes validate specificity, particularly for therapeutic targets like antimicrobial enzymes .
Q. What experimental strategies mitigate contradictions in bioactivity data across studies?
Variability in bioactivity (e.g., IC₅₀ values) may arise from sample degradation or matrix effects. Stabilize samples via continuous cooling (4°C) during assays and use internal standards (e.g., deuterated analogs) in LC-MS to control for analytical drift. Replicate studies under inert atmospheres (N₂/Ar) to minimize oxidation .
Q. How do structural analogs influence its application in drug design and material science?
Analogs with modified substituents (e.g., methoxy vs. tert-nonyl groups) alter lipophilicity and binding kinetics. For example, replacing the hydroxy group with amino enhances solubility but reduces receptor affinity. Structure-activity relationship (SAR) studies guide optimization for specific applications, such as polymer crosslinking or enzyme inhibition .
Q. What methodologies resolve challenges in scaling up synthesis for preclinical studies?
Transitioning from batch to continuous flow reactors improves yield consistency (>85%) and reduces byproducts. Optimize solvent recovery systems (e.g., fractional distillation) and employ inline FTIR monitoring to detect intermediates in real time .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
